molecular formula C43H46ClN8O7P B14038785 Morpholino G subunit

Morpholino G subunit

Cat. No.: B14038785
M. Wt: 853.3 g/mol
InChI Key: WAHZVPMCAUKPIH-BZIXDFOGSA-N
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Description

The Morpholino G subunit is a critical structural component of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides widely used to block gene expression. Each Morpholino subunit consists of a nucleic acid base (adenine, cytosine, guanine, or thymine) linked to a six-membered morpholine ring via a non-ionic phosphorodiamidate backbone . The "G subunit" specifically refers to the guanine-containing morpholino unit. PMOs are highly stable, nuclease-resistant, and exhibit strong RNA-binding affinity, making them ideal for transient gene knockdown in developmental and pharmacological studies . Their neutral backbone minimizes off-target interactions, enhancing specificity compared to charged antisense agents like siRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholino G subunit is synthesized through a series of chemical reactions starting from RNA nucleosides. The process involves ring-cleaving oxidation of the ribose 2′- and 3′-hydroxyls, followed by reaction with ammonia and reduction to form a morpholine ring. The morpholine nitrogen is protected by a suitable protecting group, and the resulting compound is further modified to introduce the desired nucleobases .

Industrial Production Methods

Industrial production of morpholino oligomers, including the G subunit, typically involves automated solid-phase synthesis. This method allows for the precise addition of each subunit in a controlled manner, ensuring high purity and yield. The process is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Morpholino G subunit undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include modified morpholino subunits with various nucleobases or functional groups, which can be further assembled into complete oligomers .

Scientific Research Applications

Morpholino oligos are uncharged molecules that block sites on RNA . They are versatile and are suitable as therapeutic developments because they are specific, soluble, nontoxic, and stable antisense reagents . Morpholinos can target a wide range of RNA for different outcomes, such as blocking translation, modifying splicing of pre-mRNA, and inhibiting miRNA maturation and activity .

Scientific Research Applications

Morpholinos are effective for transient gene knockdowns because they have little interaction with protein, making them unusually non-toxic . They are highly specific antisense, having less interaction with unintended RNAs than antisense which employs protein activity . A Morpholino's function is to base-pair with a complementary base sequence . What happens next depends on where the target sequence lies within RNA .

Blocking mRNA sites and use as probes

  • Morpholinos can be used to block miRNA activity and maturation .
  • Fluorescein-tagged Morpholinos combined with fluorescein-specific antibodies can be used as probes for in-situ hybridization to miRNAs .
  • Morpholinos can block ribozyme activity, as well as U2 and U12 snRNP functions .
  • Morpholinos targeted to "slippery" mRNA sequences within protein coding regions can induce translational frameshifts, and block RNA editing, poly(A) tailing, and translocation sequences .
  • Morpholino activities against targets suggest that Morpholinos can be used as a general-purpose tool for blocking interactions of proteins or nucleic acids with mRNA .

Mechanism of Action

Morpholino G subunit exerts its effects through a mechanism known as “steric blocking.” It binds to a target sequence within an RNA molecule, preventing other molecules from interacting with the RNA. This inhibition can block the translation or splicing of the RNA, effectively silencing the gene. The molecular targets include specific messenger RNA (mRNA) sequences, and the pathways involved are related to gene expression and regulation .

Comparison with Similar Compounds

Structural Analogues: Morpholino vs. Piperidino and Dimethylamino Groups

  • Atropine Analogues: In antispasmodic compounds, the morpholino-substituted analogue (No. 14) demonstrated significantly lower activity compared to the piperidino-substituted analogue (No. 13). The piperidino compound exhibited 20–25% of atropine sulfate’s mydriatic activity in mice, while the morpholino analogue was even less potent .
  • Fluorophore Systems: A 4-(morpholino)-1,8-naphthalimide fluorophore showed a 20–25 nm blue shift in absorbance compared to dimethylamino-substituted analogues, indicating a weaker electron-donating effect from the morpholino group. This property impacts fluorescence-based applications requiring strong donor-acceptor interactions .

Table 1: Activity Comparison of Atropine Analogues

Compound Substituent Mydriatic Activity (% of Atropine Sulfate)
No. 13 Piperidino 20–25%
No. 14 Morpholino <20%

Backbone Modifications in Triazine Scaffolds

Simplified gedatolisib analogues (5a-f) modified the morpholino-1,3,5-triazine scaffold by replacing the oxygen atom in the morpholine ring with sulfur (5a), methylene (5b), or NH (5c). These substitutions altered cytotoxic activity against human tumor cell lines:

  • Sulfur substitution (5a): Reduced PI3K pathway inhibition compared to the original morpholino scaffold.
  • Methylene substitution (5b) : Improved metabolic stability but decreased cytotoxicity .

Table 2: Cytotoxic Activity of Gedatolisib Analogues

Compound Substitution Cytotoxic Activity (IC₅₀, μM) PI3K Inhibition (%)
5a S 0.45 62
5b CH₂ 0.78 58
5c NH 1.12 51

Electronic and Pharmacokinetic Properties

  • Electron Donor Capacity: Morpholino groups exhibit weaker electron-donating effects compared to dimethylamino substituents, impacting photophysical properties in sensor design .
  • Stability vs.

Biological Activity

Morpholino oligonucleotides, specifically the guanine morpholino (MoG) subunit, are synthetic analogs of nucleic acids that have gained prominence in molecular biology and therapeutic applications. These compounds are designed to bind selectively to RNA, thereby modulating gene expression through mechanisms such as splice modification and translation inhibition. Their unique structure provides stability against nucleases and high specificity for target RNA sequences, making them valuable tools in gene therapy and research.

Morpholino oligos function primarily through steric blocking , which prevents the binding of proteins or other RNA molecules to their target sequences. This action can inhibit various processes, including:

  • Translation Initiation : By binding to the 5' untranslated region (UTR) or the start codon of mRNA, Morpholinos can prevent ribosomal assembly.
  • Splice Modification : Morpholinos can block splice donor or acceptor sites, altering the splicing pattern of pre-mRNA.
  • RNA Stability : They can influence the stability of RNA transcripts by preventing interactions with regulatory proteins.

Stability and Specificity

Morpholinos are known for their high stability in biological systems. They resist degradation by nucleases, allowing them to maintain activity over extended periods. Research has demonstrated that Morpholinos can remain functional even after being released from degraded RNA targets, enabling them to bind new targets as they become available .

Table 1: Comparison of Morpholino Properties

PropertyMorpholino G SubunitOther Antisense Oligonucleotides
StabilityHighVariable
SpecificityHighModerate to High
Off-target EffectsMinimalHigher
MechanismSteric BlockingDegradation or Ribozyme Activation
Delivery MethodsMicroinjection, ElectroporationVarious (liposomes, viral vectors)

Neurodegeneration Research

One significant study utilized a translation-blocking Morpholino against gamma-synuclein in sea lampreys to investigate neurodegeneration following spinal cord injury (SCI). The results indicated that the knockdown of synuclein improved neuronal survival and axonal regeneration, highlighting the potential for Morpholinos in studying neurodegenerative pathways .

Antiviral Applications

Morpholinos have also been explored for their antiviral properties . In studies targeting Ebola virus mRNA, peptide-conjugated Morpholinos demonstrated protective effects in animal models. The combination of Morpholinos with cell-penetrating peptides enhanced their cellular uptake and efficacy against viral infections .

Table 2: Summary of Case Studies

Study FocusModel OrganismFindings
NeurodegenerationSea LampreyImproved neuronal survival post-SCI
Antiviral TherapyMiceProtection against lethal Ebola infection

Research Findings and Implications

Recent advancements in Morpholino technology have led to the development of various derivatives, including peptide-conjugated Morpholinos (PPMOs) that exhibit enhanced delivery capabilities. These modifications have expanded the potential applications of Morpholinos beyond basic research into therapeutic contexts, particularly in genetic disorders and infectious diseases.

Future Directions

Ongoing research aims to refine Morpholino design for improved specificity and delivery efficiency. Emerging techniques such as Vivo-Morpholinos , which link oligos to dendrimers for systemic delivery, show promise for clinical applications . Additionally, studies continue to explore the role of Morpholinos in gene regulation and potential therapeutic interventions across a range of diseases.

Q & A

Basic Research Questions

Q. What are the key design principles for selecting Morpholino sequences targeting the G subunit to ensure specificity and efficacy?

  • Methodological Answer : Target regions near the start codon (for translational blocking) or splice junctions (for splice-modifying oligos). Avoid sequences with self-complementarity, runs of guanines (G), or regions with high homology to unrelated genes. Use 25-mer sequences, as longer oligos improve binding affinity while maintaining specificity. Computational tools like AMOD can predict viable targets by analyzing base composition and dimerization potential .

Q. How to validate the efficacy of a Morpholino targeting the G subunit in gene knockdown experiments?

  • Methodological Answer : Perform Western blotting to confirm protein reduction for translational-blocking Morpholinos. For splice-modifying oligos, use RT-PCR to detect altered mRNA isoforms. Include a standard control Morpholino (e.g., 5-base mismatch) to rule out non-specific effects. Co-injection with a p53-targeting Morpholino can suppress apoptosis-related artifacts in sensitive models like zebrafish .

Q. What delivery methods are optimal for introducing Morpholinos into different experimental systems (e.g., zebrafish embryos vs. mammalian cell lines)?

  • Methodological Answer : In zebrafish, microinjection into embryos at the 1–4 cell stage is standard. For mammalian cells, use endo-porter reagents or electroporation. Validate delivery efficiency via fluorescently tagged Morpholinos and adjust parameters (e.g., voltage for electroporation) based on cell viability assays .

Advanced Research Questions

Q. How to address contradictory results between Morpholino knockdown and CRISPR/Cas9 knockout models for the G subunit?

  • Methodological Answer : Discrepancies may arise from off-target effects or compensatory mechanisms. Conduct dose-response experiments to confirm phenotype consistency across Morpholino concentrations. Validate findings using rescue experiments (e.g., co-injecting wild-type mRNA). Cross-reference with RNA-seq data to identify unintended splicing events or off-target gene modulation .

Q. What strategies mitigate off-target effects in long-term Morpholino studies, particularly in behavioral or developmental assays?

  • Methodological Answer : Use temporal controls (e.g., inducible systems) to limit exposure duration. Combine Morpholinos with pharmacological inhibitors to confirm pathway specificity. For behavioral studies (e.g., nicotine-induced responses), employ dual statistical models (e.g., mixed-effects ANOVA) to distinguish treatment effects from noise .

Q. How to optimize Morpholino design for targeting regulatory elements (e.g., intronic splice suppressors) in the G subunit pre-mRNA?

  • Methodological Answer : Focus on regions flanking exon-intron boundaries with high conservation. Use splice-site prediction algorithms (e.g., ESEfinder) to identify exonic splice enhancers. Validate using dual Morpholino injections (e.g., one targeting the start codon and another targeting a splice junction) to ensure complete knockdown .

Q. What integrative approaches reconcile Morpholino data with multi-omics datasets (e.g., proteomics, metabolomics) in G subunit functional studies?

  • Methodological Answer : Perform pathway enrichment analysis on differentially expressed proteins/metabolites. Use cluster analysis to identify co-regulated modules affected by Morpholino treatment. Cross-validate with CRISPR-interference (CRISPRi) data to confirm gene-regulatory networks .

Q. Experimental Design & Data Analysis

Q. How to statistically analyze Morpholino-induced phenotypes in complex behavioral models (e.g., nicotine self-administration assays)?

  • Methodological Answer : Apply repeated-measures ANOVA to account for intra-subject variability. Include interaction terms (e.g., Morpholino × pretreatment) to assess combinatorial effects. For non-normal data, use non-parametric tests (e.g., Friedman test) and report effect sizes (e.g., Cohen’s d) .

Q. What controls are essential for ensuring reproducibility in Morpholino experiments?

  • Methodological Answer :

  • Positive control : A Morpholino with known efficacy (e.g., targeting a well-characterized gene).
  • Negative control : A 5-base mismatch Morpholino.
  • Technical control : Uninjected or vehicle-treated samples.
  • Biological control : Rescue experiments using exogenous mRNA or protein .

Q. Troubleshooting & Optimization

Q. Why might a Morpholino fail to produce the expected G subunit knockdown, and how to troubleshoot?

  • Methodological Answer :
  • Cause 1 : Poor delivery efficiency. Solution : Optimize delivery method (e.g., increase electroporation voltage) or use a fluorescent tag to track uptake.
  • Cause 2 : Target inaccessibility due to mRNA secondary structures. Solution : Redesign the Morpholino using mFold or similar tools to predict RNA folding .

Q. How to distinguish G subunit-specific phenotypes from non-specific developmental delays in zebrafish models?

  • Methodological Answer : Compare Morpholino-treated embryos with time-staged controls. Use lineage tracing (e.g., in situ hybridization for developmental markers) to assess tissue-specific effects. Quantify phenotypic penetrance across multiple batches .

Properties

Molecular Formula

C43H46ClN8O7P

Molecular Weight

853.3 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1

InChI Key

WAHZVPMCAUKPIH-BZIXDFOGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2[C@H]4CN(C[C@H](O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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